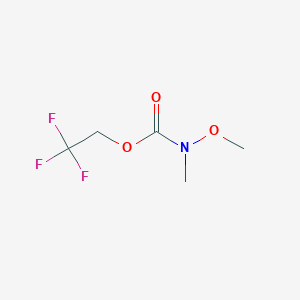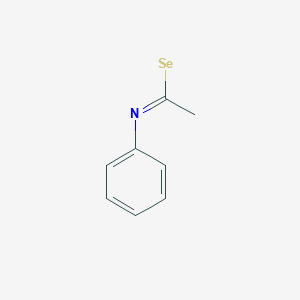
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile: is a chemical compound with the molecular formula C14H11F2N3 and a molecular weight of 259.254 g/mol . This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzonitrile ring, and a propyl-substituted pyrimidine ring at the 4 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Difluorobenzonitrile: A simpler analog with only fluorine substitutions on the benzonitrile ring.
4-(5-Propylpyrimidin-2-yl)benzonitrile: Lacks the fluorine substitutions but retains the pyrimidine and benzonitrile structure.
Uniqueness: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile is unique due to the combination of fluorine substitutions and the propylpyrimidine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11F2N3 |
|---|---|
Peso molecular |
259.25 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H11F2N3/c1-2-3-9-7-18-14(19-8-9)10-4-12(15)11(6-17)13(16)5-10/h4-5,7-8H,2-3H2,1H3 |
Clave InChI |
ITGBGBCZKSIVQW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


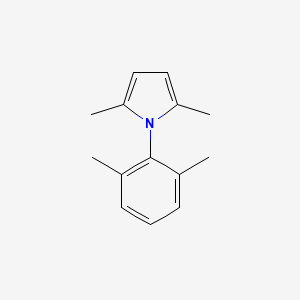
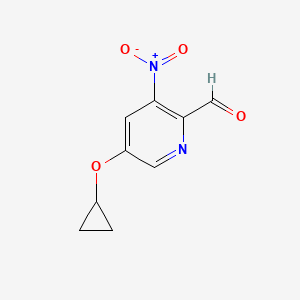
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)


![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

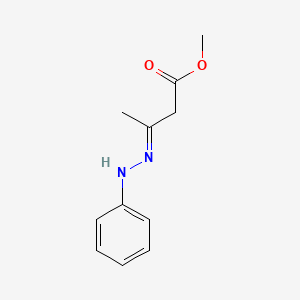
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)
